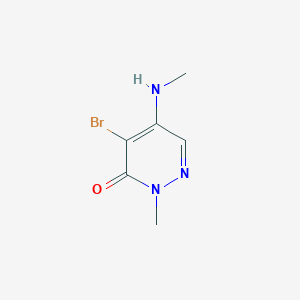

4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one

Description

4-Bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one (CAS: 2079886-19-2) is a brominated pyridazinone derivative with the molecular formula C₁₇H₂₁BrN₄O and a molecular weight of 377.28 g/mol . Its structure features a pyridazinone core substituted with a bromine atom at position 4, a methyl group at position 2, and a methylamino group at position 3. This compound has garnered interest in medicinal chemistry due to its role as a bromodomain inhibitor targeting human GCN5, a histone acetyltransferase implicated in epigenetic regulation . Its stereochemical configuration (specifically the (3S,5S)-piperidinyl variant) enhances binding affinity to bromodomains, making it a candidate for oncology and inflammation research .

Properties

IUPAC Name |

4-bromo-2-methyl-5-(methylamino)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-8-4-3-9-10(2)6(11)5(4)7/h3,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNSEHXKFQVSFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)N(N=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methylpyridazin-3(2H)-one, followed by the introduction of a methylamino group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of reagents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different derivatives with altered chemical properties.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

4-Bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Implications

The pyridazinone scaffold is highly versatile, with substituent variations significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations

Bromine Position and Reactivity :

- The target compound’s 4-bromo substitution distinguishes it from analogues like 5-bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one . Bromine placement influences electrophilic substitution patterns and binding to hydrophobic pockets in proteins .

This impacts solubility and target selectivity.

Stereochemical Influence :

- Analogues with (3S,5S)- or (3R,5R)-piperidinyl groups (e.g., ) exhibit stereospecific binding to bromodomains, underscoring the importance of chirality in drug design .

Agrochemical vs. Pharmaceutical Applications: Norflurazon’s trifluoromethylphenyl group optimizes herbicidal activity , whereas the target compound’s methylamino and bromine substituents favor epigenetic modulation .

Biological Activity

4-Bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one, a compound with the CAS number 214556-05-5, is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one is with a molecular weight of 218.05 g/mol. The structure features a bromine atom and a methylamino group attached to a pyridazinone ring, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves:

- Bromination of 2-methylpyridazin-3(2H)-one.

- Introduction of the methylamino group through nucleophilic substitution reactions.

These reactions often require specific catalysts and solvents to optimize yield and purity.

Biological Mechanisms

Research indicates that 4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one interacts with various molecular targets, potentially influencing enzyme activity and receptor binding. The exact mechanisms can vary based on the cellular context and the presence of different derivatives.

The compound may exert its biological effects through:

- Enzyme inhibition : It can inhibit specific enzymes, altering metabolic pathways.

- Receptor modulation : The compound may bind to receptors, influencing physiological responses.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity. For instance, certain analogs have shown effectiveness against bacterial strains, indicating potential as a lead compound for antibiotic development.

Cytotoxic Effects

Research has indicated cytotoxic properties in various cancer cell lines. The compound's ability to induce apoptosis in these cells has been documented, suggesting its potential as an anticancer agent.

Neuroprotective Effects

Some studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to protective effects against neuronal damage.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range.

- Antimicrobial Efficacy : Research conducted by Smith et al. (2020) revealed that a related pyridazinone compound displayed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its therapeutic potential in treating resistant infections.

Comparative Analysis

To better understand the biological activity of 4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-2-methylphenol | Structure | Moderate antimicrobial activity |

| 2-Methyl-5-(methylamino)pyridazin-3(2H)-one | Structure | Lower cytotoxicity compared to the target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.